Cas no 956907-34-9 (1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-[2-(oxan-2-yloxy)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 1-{2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl}-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- (1-(2-((TETRAHYDRO-2H-PYRAN-2-YL)OXY)ETHYL)-1H-PYRAZOL-4-YL)BORONIC ACID PINACOL ESTER
- 1-[2-(tetrahydro-pyran-2-yloxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
- 1-[2-(tetrahydropyran-2-yloxy)ethyl]-4
- [2-(tetrahydro-pyran-2-yloxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
- P15294
- 1-[2-(tetrahydro-pyran-2-yloxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3 ,2]dioxaborolan-2-yl)-1H-pyrazole
- SY110875
- YWRBLSYOLXMZGA-UHFFFAOYSA-N
- DTXSID20731586
- 1-[2-(tetrahydropyran-2-yloxy)ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
- 1-[2-(tetrahydro-pyran-2-yloxy)ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
- 1-[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]pyrazole-4-boronic Acid Pinacol Ester
- 956907-34-9
- SCHEMBL253078
- DB-328362
- 1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-(2-(tetrahydro-2H-pyran-2yloxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-1H-pyrazole
- 1-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-4-(4,4,5,5-tetra methyl-1,3,2-dioxaborolane-2-yl)-1H-pyrazole
- 1-[2-(tetrahydropyran-2-yloxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxa-borolan-2-yl)-1H-pyrazol
- 1-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)-1H-4-pyrazole boronic acid pinacol ester
- AKOS025293810
- 1-[2-(tetrahydro-pyran-2-yloxy)-ethl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
- AS-52527
- 1-[2-(tetrahydropyran-2-yloxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
- SB12215
- 1-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-1H-pyrazole
- 1-{2-[(Oxan-2-yl)oxy]ethyl}-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-[2-(Tetrahydro-pyran-2-yloxy)-ethyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxa borolan-2-yl)-1H-pyrazole
- CS-0052679
- A1-04299
- MFCD16294418
- 1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
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- MDL: MFCD16294418
- Inchi: 1S/C16H27BN2O4/c1-15(2)16(3,4)23-17(22-15)13-11-18-19(12-13)8-10-21-14-7-5-6-9-20-14/h11-12,14H,5-10H2,1-4H3
- InChI Key: YWRBLSYOLXMZGA-UHFFFAOYSA-N
- SMILES: O1B(C2C=NN(CCOC3CCCCO3)C=2)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 322.2063875 g/mol
- Monoisotopic Mass: 322.2063875 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 392
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.7
- Molecular Weight: 322.2
1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O178540-500mg |
1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
956907-34-9 | 97% | 500mg |
¥10506.90 | 2023-09-01 | |
| Chemenu | CM219456-1g |
1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
956907-34-9 | 95+% | 1g |
$959 | 2021-08-04 | |
| Chemenu | CM219456-5g |
1-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
956907-34-9 | 95+% | 5g |
$3360 | 2021-08-04 | |
| Apollo Scientific | OR51750-250mg |
1-{2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl}-1H-pyrazole-4-boronic acid, pinacol ester |
956907-34-9 | 98% | 250mg |
£157.00 | 2025-02-20 | |
| Apollo Scientific | OR51750-1g |
1-{2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl}-1H-pyrazole-4-boronic acid, pinacol ester |
956907-34-9 | 98% | 1g |
£421.00 | 2025-02-20 | |
| abcr | AB336311-250mg |
1-(2-(Tetrahydro-2H-pyran-2-yloxy)ethyl)-1H-4-pyrazole boronic acid pinacol ester; . |
956907-34-9 | 250mg |
€220.50 | 2025-04-14 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07332-100mg |
1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
956907-34-9 | 95% | 100mg |
¥482.0 | 2024-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07332-250mg |
1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
956907-34-9 | 95% | 250mg |
¥720.0 | 2024-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07332-500mg |
1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
956907-34-9 | 95% | 500mg |
¥1080.0 | 2024-04-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB07332-1g |
1-[2-(oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |
956907-34-9 | 95% | 1g |
¥1843.0 | 2024-04-15 |
1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Suppliers
1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Recent Advances in the Study of 1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 956907-34-9)
The compound 1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 956907-34-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This boronic acid derivative is a key intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutics targeting proteases and other enzymes. Recent studies have highlighted its potential in drug discovery, especially in the context of boron-containing compounds, which are known for their unique reactivity and therapeutic applications.
One of the most notable advancements in the research of this compound is its application in Suzuki-Miyaura cross-coupling reactions, a pivotal method in the synthesis of complex organic molecules. The tetramethyl-1,3,2-dioxaborolan-2-yl group in the molecule serves as a stable and reactive boron source, facilitating efficient coupling with aryl halides. This property has been exploited in the synthesis of potential drug candidates, particularly in oncology and infectious diseases. Recent publications have demonstrated its utility in constructing biaryl structures, which are prevalent in many FDA-approved drugs.
In addition to its synthetic applications, 1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been investigated for its direct biological activity. Preliminary studies suggest that the compound exhibits moderate inhibitory effects on certain proteolytic enzymes, making it a candidate for further optimization in protease inhibitor development. Researchers have also explored its potential as a boron carrier for boron neutron capture therapy (BNCT), a promising approach for treating certain types of cancer. The oxan-2-yloxyethyl moiety in the molecule enhances its solubility and bioavailability, addressing some of the challenges associated with boron-containing compounds.
Recent structural modifications of the compound have focused on improving its pharmacokinetic properties. For instance, variations in the oxan-2-yloxyethyl chain length have been studied to optimize membrane permeability and metabolic stability. Computational modeling and in vitro assays have provided insights into the structure-activity relationships (SAR) of this class of compounds, guiding the design of more potent and selective derivatives. These efforts are part of a broader trend in medicinal chemistry to leverage boron's unique properties for therapeutic innovation.
The safety and toxicity profile of 1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole have also been subjects of recent investigation. While boron-containing compounds are generally well-tolerated, specific toxicological studies are essential to ensure their suitability for clinical use. Current data indicate that the compound has a favorable toxicity profile in preclinical models, with no significant adverse effects observed at therapeutic doses. However, further studies are needed to fully characterize its safety in humans.
In conclusion, 1-[2-(Oxan-2-yloxy)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 956907-34-9) represents a versatile and promising compound in chemical biology and drug discovery. Its applications in synthetic chemistry, enzyme inhibition, and boron neutron capture therapy underscore its potential to contribute to the development of next-generation therapeutics. Ongoing research efforts are expected to further elucidate its mechanisms of action and expand its utility in medicinal chemistry.
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